2-(3-Methoxyphenyl)-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate 2-(3-Methoxyphenyl)-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 496774-72-2
VCID: VC0436761
InChI: InChI=1S/C23H17NO4S/c1-27-16-7-4-6-15(12-16)21(25)14-28-23(26)18-13-20(22-10-5-11-29-22)24-19-9-3-2-8-17(18)19/h2-13H,14H2,1H3
SMILES: COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Molecular Formula: C23H17NO4S
Molecular Weight: 403.5g/mol

2-(3-Methoxyphenyl)-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate

CAS No.: 496774-72-2

Main Products

VCID: VC0436761

Molecular Formula: C23H17NO4S

Molecular Weight: 403.5g/mol

2-(3-Methoxyphenyl)-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate - 496774-72-2

CAS No. 496774-72-2
Product Name 2-(3-Methoxyphenyl)-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate
Molecular Formula C23H17NO4S
Molecular Weight 403.5g/mol
IUPAC Name [2-(3-methoxyphenyl)-2-oxoethyl] 2-thiophen-2-ylquinoline-4-carboxylate
Standard InChI InChI=1S/C23H17NO4S/c1-27-16-7-4-6-15(12-16)21(25)14-28-23(26)18-13-20(22-10-5-11-29-22)24-19-9-3-2-8-17(18)19/h2-13H,14H2,1H3
Standard InChIKey BJRAXXAKXPVZQX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Canonical SMILES COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
PubChem Compound 1218256
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator